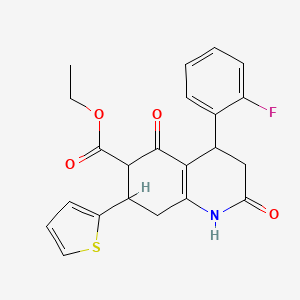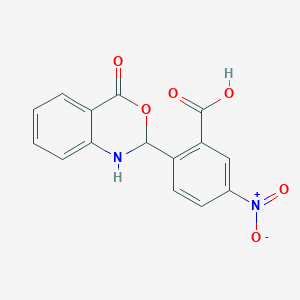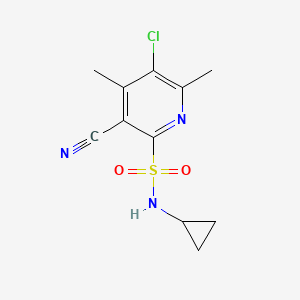![molecular formula C22H23N3O7 B11053542 3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide](/img/structure/B11053542.png)
3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)-N-[2-(1H-IMIDAZOL-4-YL)ETHYL]-3-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)PROPANAMIDE is a complex organic compound with potential applications in various scientific fields. Its structure includes multiple functional groups, making it a versatile molecule for chemical reactions and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)-N-[2-(1H-IMIDAZOL-4-YL)ETHYL]-3-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)PROPANAMIDE involves several steps:
Formation of the Pyran Ring: The pyran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Imidazole Group: The imidazole group is introduced via a nucleophilic substitution reaction, where an imidazole derivative reacts with an appropriate electrophile.
Formation of the Benzodioxole Ring: The benzodioxole ring is synthesized through a series of condensation reactions involving methoxy-substituted phenols and aldehydes.
Final Coupling: The final step involves coupling the synthesized intermediates using peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the pyran ring can undergo oxidation to form a ketone or aldehyde.
Reduction: The oxo group in the pyran ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).
Substitution: The imidazole and benzodioxole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols
Major Products
Oxidation Products: Ketones, aldehydes
Reduction Products: Alcohols
Substitution Products: Various substituted imidazole and benzodioxole derivatives
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions.
Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The imidazole group can interact with enzyme active sites, potentially inhibiting their activity.
Receptor Binding: The compound may bind to specific receptors, influencing biological pathways.
Medicine
Drug Development: Its unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Diagnostics: It can be used in diagnostic assays to detect the presence of certain biomolecules.
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Agriculture: It may have applications as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of 3-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)-N-[2-(1H-IMIDAZOL-4-YL)ETHYL]-3-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)PROPANAMIDE involves its interaction with molecular targets such as enzymes and receptors. The imidazole group can form hydrogen bonds and coordinate with metal ions in enzyme active sites, leading to inhibition or modulation of enzyme activity. The benzodioxole ring can interact with hydrophobic pockets in receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- **3-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)-N-[2-(1H-IMIDAZOL-4-YL)ETHYL]-3-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)PROPANAMIDE
- **3-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)-N-[2-(1H-IMIDAZOL-4-YL)ETHYL]-3-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)PROPANAMIDE
Uniqueness
The unique combination of functional groups in 3-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)-N-[2-(1H-IMIDAZOL-4-YL)ETHYL]-3-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)PROPANAMIDE allows it to participate in a wide range of chemical reactions and interact with various biological targets
Properties
Molecular Formula |
C22H23N3O7 |
|---|---|
Molecular Weight |
441.4 g/mol |
IUPAC Name |
3-(4-hydroxy-6-methyl-2-oxopyran-3-yl)-N-[2-(1H-imidazol-5-yl)ethyl]-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide |
InChI |
InChI=1S/C22H23N3O7/c1-12-5-16(26)20(22(28)32-12)15(8-19(27)24-4-3-14-9-23-10-25-14)13-6-17(29-2)21-18(7-13)30-11-31-21/h5-7,9-10,15,26H,3-4,8,11H2,1-2H3,(H,23,25)(H,24,27) |
InChI Key |
WUEQHRAQDDCNFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(CC(=O)NCCC2=CN=CN2)C3=CC4=C(C(=C3)OC)OCO4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(3,4-Dichlorophenyl)-3-(3-thienyl)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole](/img/structure/B11053459.png)
![2-(5-cyclopropyl-1H-pyrazol-3-yl)-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11053461.png)
![N-(3-chlorophenyl)-1-(4-methoxyphenyl)-4-(4-methylphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide](/img/structure/B11053468.png)
![4-(4-methylphenyl)-N,1-diphenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B11053472.png)


![[4-(5,7-dioxo-6-phenyl-4,4a,5,6,7,7a,8,8a-octahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindol-3-yl)phenoxy]acetonitrile](/img/structure/B11053486.png)
![3-(3,4,5-Trimethoxyanilino)-6,7-dihydro-5H-pyrrolo[1,2-C][1,3]thiazol-4-ium](/img/structure/B11053488.png)
![Diethyl 5,5'-[(2,3-dimethoxyphenyl)methanediyl]bis(4-hydroxy-2-methylthiophene-3-carboxylate)](/img/structure/B11053493.png)
![4-({5-[(6,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)morpholine](/img/structure/B11053494.png)
![1-(6-methylpyridin-2-yl)-6-[2-(morpholin-4-yl)ethyl]-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11053519.png)
![4-[(2-Fluoro-4,5-dimethoxyphenyl)sulfonyl]-2-(phenoxymethyl)morpholine](/img/structure/B11053520.png)

![Ethyl 5-{1-(1,3-benzodioxol-5-yl)-3-[(3,4-dichlorobenzyl)amino]-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11053528.png)
